3-Chlorobicyclo[2.2.1]heptan-2-ol
Description
3-Chlorobicyclo[2.2.1]heptan-2-ol (CAS: 56816-12-7) is a bicyclic monoterpenoid derivative featuring a chlorine atom at the 3-position and a hydroxyl group at the 2-position of the norbornane skeleton. Its IUPAC name reflects the bicyclo[2.2.1]heptane framework, with stereochemical descriptors indicating the endo-chloro and exo-hydroxy configurations (synonyms: endo-3-chloro-exo-2-norbornanol) . The compound is regulated under UN GHS guidelines, with safety data emphasizing precautions for inhalation and handling . Its molecular formula is C₇H₁₁ClO (MW: 146.61 g/mol), and it serves as a versatile intermediate in organic synthesis, particularly in substitution and rearrangement reactions .
Properties
IUPAC Name |
3-chlorobicyclo[2.2.1]heptan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO/c8-6-4-1-2-5(3-4)7(6)9/h4-7,9H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMEJABBJPKHUJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50338365 | |
| Record name | 3-Chlorobicyclo[2.2.1]heptan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50338365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.61 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56816-12-7 | |
| Record name | 3-Chlorobicyclo[2.2.1]heptan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50338365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural analogs, highlighting differences in substituents, molecular weights, and applications:
Physicochemical Properties and Reactivity
- Chlorine vs. Methyl/Amino Groups: The chloro substituent in this compound enhances electrophilicity, making it prone to nucleophilic substitution (e.g., SN2 reactions with methoxide to form dimethoxy derivatives, as seen in related epoxide rearrangements ). In contrast, methyl or amino groups (e.g., in isoborneol or 3-amino analogs) increase steric bulk and hydrophobicity, influencing solubility and volatility .
- Hydrogen Bonding: The hydroxyl group in all analogs enables hydrogen bonding, but its impact is modulated by adjacent substituents.
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